molecular formula C32H26N6OS B448847 2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE

2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B448847
M. Wt: 542.7g/mol
InChI Key: AOXPJYBPPLOFSG-QXUDOOCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives This compound is known for its unique structural features, which include a triazole ring, an anilinomethyl group, and an anthrylmethylene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide typically involves multi-step organic reactions The process begins with the formation of the triazole ring through a cyclization reaction involving appropriate precursorsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) and catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes .

Mechanism of Action

The mechanism of action of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the catalytic function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[5-(anilinomethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(9-anthrylmethylene)acetohydrazide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the anthrylmethylene moiety, in particular, enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C32H26N6OS

Molecular Weight

542.7g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-anthracen-9-ylmethylideneamino]acetamide

InChI

InChI=1S/C32H26N6OS/c39-31(36-34-20-29-27-17-9-7-11-23(27)19-24-12-8-10-18-28(24)29)22-40-32-37-35-30(21-33-25-13-3-1-4-14-25)38(32)26-15-5-2-6-16-26/h1-20,33H,21-22H2,(H,36,39)/b34-20+

InChI Key

AOXPJYBPPLOFSG-QXUDOOCXSA-N

Isomeric SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64

SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Canonical SMILES

C1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64

Origin of Product

United States

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